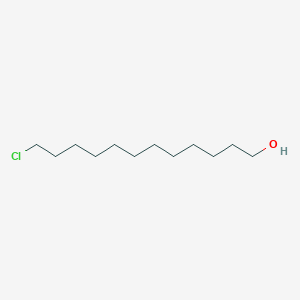
12-Chlorododecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Chloro-1-Dodecanol is a chlorinated fatty alcohol with the molecular formula C12H25ClO. This compound is characterized by a long carbon chain with a hydroxyl group at one end and a chlorine atom attached to the twelfth carbon. It is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Chloro-1-Dodecanol can be synthesized through the chlorination of 1-dodecanol. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In industrial settings, 12-Chloro-1-Dodecanol is produced by the chlorination of lauryl alcohol (1-dodecanol) using chlorine gas in the presence of a catalyst. The reaction is conducted at elevated temperatures to achieve high yields and purity.
Types of Reactions:
Oxidation: 12-Chloro-1-Dodecanol can undergo oxidation to form 12-chlorododecanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to 12-chlorododecane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in 12-Chloro-1-Dodecanol can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium azide (NaN3) can yield 12-azido-1-dodecanol.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: NaN3, sodium hydroxide (NaOH), various solvents.
Major Products Formed:
Oxidation: 12-chlorododecanoic acid.
Reduction: 12-chlorododecane.
Substitution: 12-azido-1-dodecanol and other substituted derivatives.
Scientific Research Applications
12-Chloro-1-Dodecanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including surfactants and emulsifiers.
Biology: Employed in the study of membrane dynamics and protein-lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential antimicrobial properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 12-Chloro-1-Dodecanol is primarily related to its ability to interact with lipid membranes. The compound can integrate into lipid bilayers, disrupting membrane integrity and affecting membrane-associated processes. This property makes it useful in studying membrane dynamics and as a potential antimicrobial agent.
Molecular Targets and Pathways:
Lipid Membranes: Disruption of membrane structure and function.
Enzymatic Pathways: Potential inhibition of enzymes involved in lipid metabolism.
Comparison with Similar Compounds
1-Dodecanol: A non-chlorinated analog with similar physical properties but lacking the reactivity associated with the chlorine atom.
12-Bromo-1-Dodecanol: A brominated analog with similar reactivity but different reactivity patterns due to the presence of bromine instead of chlorine.
10-Chloro-1-Decanol: A shorter-chain analog with similar chemical properties but different physical properties due to the shorter carbon chain.
Uniqueness of 12-Chloro-1-Dodecanol: 12-Chloro-1-Dodecanol is unique due to the presence of the chlorine atom at the twelfth carbon, which imparts distinct reactivity and physical properties. This makes it particularly useful in applications requiring selective reactivity and specific interactions with lipid membranes.
Properties
CAS No. |
51309-14-9 |
|---|---|
Molecular Formula |
C12H25ClO |
Molecular Weight |
220.78 g/mol |
IUPAC Name |
12-chlorododecan-1-ol |
InChI |
InChI=1S/C12H25ClO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-12H2 |
InChI Key |
MJBHDNOMDYYFEK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCl)CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



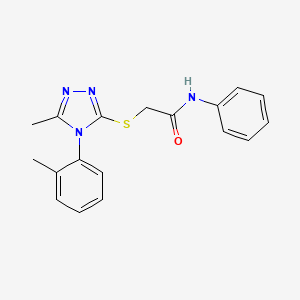
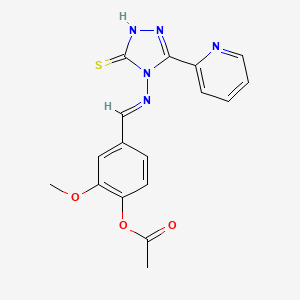

![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12012927.png)


![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012943.png)
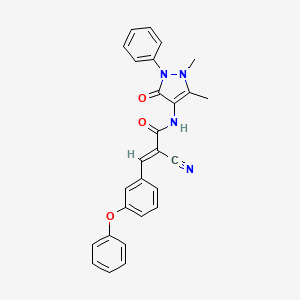
![4-(4-butoxy-2-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012948.png)
![4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012951.png)
![(5E)-2-(4-bromophenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12012955.png)
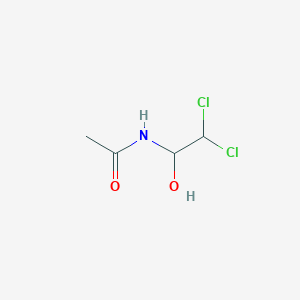
![N-(2-Bromophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12012964.png)
